
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is a fluorinated indole derivative. Fluorinated indoles have garnered significant attention due to their unique properties, including enhanced reactivity, selectivity, and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product (64-92%) within a short period of 9-15 minutes .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve higher yields and purity. The use of microwave irradiation in combination with solid support has been shown to enhance reaction rates, selectivity, and yield, making it a suitable approach for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-7-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s binding affinity and selectivity towards target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-4-fluoroindoline-2,3-dione: Similar in structure but lacks the chlorine atom.
5-Bromo-4-chloro-2,3-difluoropyridine: Contains similar halogen atoms but has a pyridine ring instead of an indoline ring.
Uniqueness
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure
Propiedades
Fórmula molecular |
C8H2BrClFNO2 |
|---|---|
Peso molecular |
278.46 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-7-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-2-1-3(11)6-4(5(2)10)7(13)8(14)12-6/h1H,(H,12,13,14) |
Clave InChI |
QKPDFIVUUJZOKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
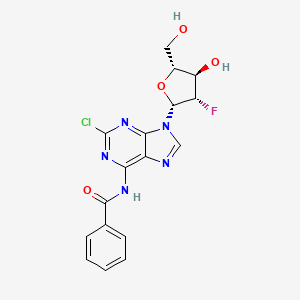
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
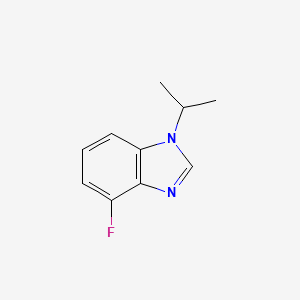
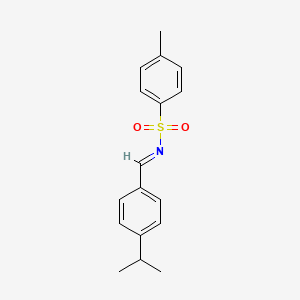
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

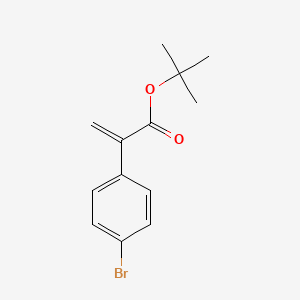


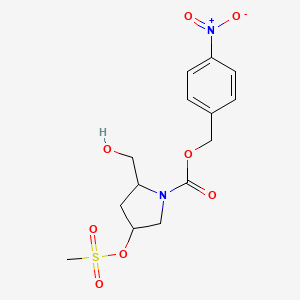
![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
